molecular formula C₇H₁₀O₂S B1142559 2-Thiaspiro[3.3]heptane-6-carboxylic acid CAS No. 1520648-96-7

2-Thiaspiro[3.3]heptane-6-carboxylic acid

Cat. No.: B1142559
CAS No.: 1520648-96-7
M. Wt: 158.22
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Description

2-Thiaspiro[3.3]heptane-6-carboxylic acid is a spirocyclic compound characterized by a unique structure where a sulfur atom is incorporated into a spiro ring system. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiaspiro[3.3]heptane-6-carboxylic acid typically involves multiple steps. One common method starts with the preparation of a suitable precursor, such as 2,2-bis(bromomethyl)-1,3-propanediol. This precursor undergoes a series of reactions, including nucleophilic substitution and ring-closing reactions, to form the spirocyclic structure. The reaction conditions often involve the use of strong bases like sodium hydride and solvents such as dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and scalability. This can include the use of continuous flow reactors and automated synthesis techniques to ensure consistent product quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Thiaspiro[3.3]heptane-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the spiro ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydrogen atoms on the spiro ring can be substituted with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Halogenating agents or organometallic reagents are often used under controlled conditions.

Major Products

Scientific Research Applications

2-Thiaspiro[3.3]heptane-6-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including antiviral and antibacterial activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Thiaspiro[3.3]heptane-6-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of enzymes or receptors, potentially inhibiting their activity. The sulfur atom in the ring can also participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-Azaspiro[3.3]heptane-6-carboxylic acid: Contains a nitrogen atom instead of sulfur.

    2-Oxa-6-azaspiro[3.3]heptane: Contains both oxygen and nitrogen atoms in the spiro ring.

Uniqueness

2-Thiaspiro[3.3]heptane-6-carboxylic acid is unique due to the presence of the sulfur atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-thiaspiro[3.3]heptane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2S/c8-6(9)5-1-7(2-5)3-10-4-7/h5H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOUBVCEOZPSNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CSC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1520648-96-7
Record name 2-thiaspiro[3.3]heptane-6-carboxylic acid
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